Copper dihexanoate

Description

Overview of Copper Carboxylate Complexes in Academic Research

Copper(II) carboxylates represent a significant and extensively studied class of coordination compounds in academic research. researchgate.net Their appeal stems from a remarkable structural diversity, which includes mononuclear, dinuclear, and polynuclear arrangements. researchgate.net This structural versatility allows for a wide range of chemical and physical properties. The carboxylate ligand itself can coordinate to the copper center in various modes, such as monodentate, bidentate, or bridging, further expanding the structural possibilities. researchgate.net

A particularly noteworthy structural motif is the dinuclear "paddle-wheel" dimer, which is common among many copper(II) carboxylates. researchgate.net These complexes have been a major focus of research due to the interesting magnetic interactions that can occur between the two antiferromagnetically coupled metal centers. researchgate.net Beyond their fascinating structural and magnetic characteristics, copper carboxylate complexes are investigated for their potential in numerous applications. They are explored as catalysts in organic synthesis, precursors for creating nanomaterials, and have been studied for their biological activities. researchgate.netnih.govnih.gov The continuous research into these compounds aims to understand the relationship between their structure and properties, paving the way for the design of new materials with tailored functions. mdpi.com

Research Significance of Copper Dihexanoate in Advanced Chemical Studies

Within the broad family of copper carboxylates, copper(II) dihexanoate (also known as copper hexanoate) has emerged as a compound of specific interest in advanced chemical studies. ontosight.ai Its significance is largely tied to its formation of a well-defined dinuclear paddle-wheel structure, formally Cu₂(O₂CC₅H₁₁)₄, which serves as a model system for investigating magnetic phenomena. researchgate.net Research has confirmed the presence of antiferromagnetic coupling between the two copper(II) ions within this structure, providing valuable data for magnetochemistry studies. researchgate.net

The synthesis and characterization of this compound are well-documented, with studies detailing its molecular and crystal structure through techniques like X-ray crystallography. researchgate.net Furthermore, its interactions with other molecules have led to the creation of more complex supramolecular structures. For instance, it can form an adduct with azacrown ethers to create an infinite one-dimensional chain of alternating monomer-dimer units, a subject of study in supramolecular chemistry. rsc.org The compound is also explored for its potential catalytic applications and as a component in functional materials. ontosight.airesearchgate.net Studies on copper(II) hexanoate (B1226103) complexes with other ligands, such as 3-hydroxypyridine, have revealed the formation of two-dimensional coordination polymers with potential fungicidal properties, highlighting its relevance in materials science and coordination chemistry. researchgate.net

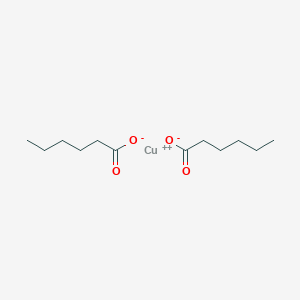

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13476-79-4 |

|---|---|

Molecular Formula |

C12H22CuO4 |

Molecular Weight |

293.85 g/mol |

IUPAC Name |

copper;hexanoate |

InChI |

InChI=1S/2C6H12O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

SMNMOEIFYRALNM-UHFFFAOYSA-L |

SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |

Canonical SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |

Other CAS No. |

13476-79-4 |

Pictograms |

Irritant |

Related CAS |

142-62-1 (Parent) |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparations

Conventional Chemical Synthesis Routes

Traditional laboratory synthesis of copper(II) dihexanoate relies on well-established chemical reactions, primarily involving copper oxides or salt metathesis.

Anhydrous Synthesis from Copper Oxides

Anhydrous copper(II) hexanoate (B1226103) can be synthesized directly from either cuprous oxide (Cu₂O) or cupric oxide (CuO). researchgate.net Research has demonstrated that the reaction of hexanoic acid with either of these copper oxides yields the same final product: the dinuclear paddle-wheel complex, Cu₂(O₂CC₅H₁₁)₄. researchgate.netacs.org This method is significant for producing the anhydrous form of the complex, which is crucial for applications where the presence of water might interfere. The resulting compound is characterized by its typical dinuclear structure, where two copper(II) ions are bridged by four hexanoate ligands. researchgate.net

Metathesis Reactions for Carboxylate Preparation

A common and straightforward method for preparing copper(II) carboxylates, including the hexanoate derivative, is through a metathesis or double displacement reaction. bu.edu.eg This route typically involves reacting a soluble copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with the sodium salt of the carboxylic acid (sodium hexanoate). chem-soc.sirsc.org The reaction is generally carried out in an aqueous solution. bu.edu.eg The copper(II) hexanoate, being less soluble in the reaction medium, precipitates and can be isolated. For instance, polymeric copper(II) hexanoate can be prepared through the direct metathesis of sodium hexanoate with copper(II) sulfate in a slightly acidic aqueous solution. The resulting product can then be purified by recrystallization from a suitable solvent like methanol.

Electrochemical Synthesis Techniques

Electrochemical methods offer a modern alternative for synthesizing copper carboxylates, providing advantages in controlling reaction rates and selectivity. analis.com.my This technique involves the electrochemical oxidation of a sacrificial copper anode in the presence of the carboxylic acid. researchgate.netcdnsciencepub.com

Optimizing Parameters for Electrochemical Preparation

The efficiency and yield of the electrochemical synthesis of copper carboxylates are highly dependent on several key parameters. While specific optimization studies for copper(II) dihexanoate are not extensively detailed, research on analogous long-chain copper carboxylates provides a clear framework for the optimization process. The primary parameters include applied voltage, electrolysis time, and the concentration of the supporting electrolyte. analis.com.myrsc.org

Studies on copper(II) oleate (B1233923), laurate, and stearate (B1226849) have shown that these variables are crucial for maximizing product yield while minimizing energy consumption. researchgate.netrsc.org For example, the synthesis of copper(II) laurate and stearate was optimized at an applied voltage of 10 V for an electrolysis time of 4 hours in a 0.1 M ammonium (B1175870) acetate (B1210297) solution, achieving yields of over 99%. rsc.org Similarly, the synthesis of copper(II) oleate was found to be optimal at 10 V for 2 hours using a 0.5 M ammonium acetate electrolyte. analis.com.myresearchgate.net Lowering the applied voltage can be used to achieve a slower release of Cu²⁺ ions, which can influence the morphology and particle size of the resulting complex. scielo.br

Table 1: Optimized Electrochemical Synthesis Parameters for Various Copper(II) Carboxylates

| Compound | Applied Voltage | Electrolysis Time | Supporting Electrolyte | Yield | Source |

|---|---|---|---|---|---|

| Copper(II) Laurate (CuLa₂) | 10 V | 4 h | 0.1 M CH₃COONH₄ | >99% | rsc.org |

| Copper(II) Stearate (CuSt₂) | 10 V | 4 h | 0.1 M CH₃COONH₄ | >99% | rsc.org |

| Copper(II) Oleate (Cu(II)Ol) | 10 V | 2 h | 0.5 M CH₃COONH₄ | Not specified | analis.com.myresearchgate.net |

| HKUST-1 ([Cu₃(BTC)₂]) | 15 V | 2 h | Ethanol (B145695)/Water | >50% | aip.org |

Investigation of Anode Material and Electrolyte Effects

In the electrochemical synthesis of copper(II) dihexanoate, a sacrificial copper anode is typically used. researchgate.net This copper foil or plate is anodically oxidized during electrolysis, releasing Cu²⁺ ions directly into the reaction medium. analis.com.myscielo.br The rate of this corrosion and subsequent ion release is a critical factor that can be controlled by the applied potential. analis.com.my

The choice of supporting electrolyte is also vital, as it increases the conductivity of the system and affects current efficiency and energy consumption. analis.com.myscielo.br Ammonium acetate (CH₃COONH₄) has been identified as a highly effective supporting electrolyte in the synthesis of various copper(II) carboxylates. analis.com.myscielo.br Increasing the concentration of the electrolyte generally leads to increased corrosion of the copper anode, producing a higher concentration of Cu²⁺ ions available for complex formation. analis.com.myscielo.br However, this relationship is not always linear, and an optimal concentration exists beyond which excess Cu²⁺ ions may be generated without available fatty acid for reaction. analis.com.my The interaction between the anode and the electrolyte is codependent; improper pairing can lead to the formation of insulating surface films on the anode, a phenomenon known as passivation, which halts the electrolysis. rsc.org

Targeted Synthesis of Specific Structural Motifs

While the simple copper(II) dihexanoate often exists as a dinuclear "paddle-wheel" dimer, researchgate.netresearchgate.net the targeted synthesis of other specific structural motifs can be achieved by introducing additional ligands into the reaction system. This allows for the construction of monomers, ligand-adducted dimers, and coordination polymers with unique properties.

The addition of N-donor ligands to solutions of copper(II) carboxylates can disrupt or modify the dimeric structure. For example, adding increasing amounts of 2-aminopyridine (B139424) to copper(II) hexanoate in acetonitrile (B52724) shifts the equilibrium from the green, dimeric form to a blue, monomeric species. Similarly, reacting copper(II) hexanoate with urea (B33335) can result in the formation of adducts where one or two urea molecules coordinate to the axial positions of the copper centers in the dimer, forming complexes like [Cu₂(O₂CC₅H₁₁)₄(urea)] and [Cu₂(O₂CC₅H₁₁)₄(urea)₂]. chem-soc.si

More complex architectures can also be constructed. The reaction of copper(II) hexanoate with a specific azacrown ether has been shown to produce both a "classical" monomeric complex and a 1-D metal-organic polymer, which consists of an infinite chain of alternating monomer-dimer units. rsc.org Furthermore, reacting copper(II) hexanoate with pyrazole (B372694) in ethanol can lead to the formation of triangular trinuclear copper clusters, such as [Cu₃(μ₃-OH)(μ-pz)₃(CH₃(CH₂)₄COO)₂(EtOH)]. researchgate.net These examples demonstrate that the careful selection of ancillary ligands allows for precise control over the final supramolecular structure of the copper(II) hexanoate complex.

Controlled Formation of Monomeric and Dimeric Species

The ability to selectively synthesize copper dihexanoate as either a monomeric or a dimeric species is fundamental to its application in materials science and catalysis. The equilibrium between these forms is highly sensitive to the chemical environment, particularly the presence of coordinating ligands.

In the absence of strong coordinating ligands, copper(II) carboxylates, including dihexanoate, typically form a binuclear paddlewheel-type dimer, [Cu₂(O₂CR)₄L₂]. However, the introduction of specific N-donor ligands can disrupt this dimeric structure to favor the formation of mononuclear complexes. For instance, the reaction of polymeric copper(II) hexanoate with 2-aminopyridine (2-apy) in acetonitrile demonstrates this controllable equilibrium. Initially, small amounts of 2-apy lead to the formation of a green, dimeric species. As the concentration of the 2-apy ligand increases, the solution color changes to blue, indicating the prevalence of the blue monomeric form. This transformation is driven by the coordination of the ligand to the copper centers, which breaks the bridging carboxylate structure of the dimer.

Similarly, the synthesis of Cu(II)-hexanoate complexes with azacrown ethers can yield either monomeric or dimeric-based species. researchgate.netrsc.org A classical monomeric complex, [Cu(O₂C(CH₂)₄CH₃)₂(azacrown)], can be formed where two hexanoate anions are axially coordinated to a central copper atom chelated by the macrocyclic ligand. researchgate.netrsc.org This monomeric species features monodentate coordination of the carboxylate groups. researchgate.net In contrast, a dimeric paddlewheel structure, Cu₂(hexanoate)₄, can act as a building block for more complex structures. researchgate.netrsc.org Spectroscopic methods, such as IR spectroscopy, can be used to distinguish between these coordination modes. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group is indicative of its binding mode. A Δν value greater than 200 cm⁻¹ suggests a monodentate coordination, characteristic of monomeric species, while a value in the range of 150-170 cm⁻¹ corresponds to the bridging bidentate coordination found in dimers. researchgate.net

| Species | Favored Conditions | Key Ligands/Reagents | Observational Notes | Source |

|---|---|---|---|---|

| Monomeric | High concentration of N-donor ligands | 2-aminopyridine, Azacrown ethers | Formation of a blue solution | researchgate.netrsc.org |

| Dimeric | Low concentration or absence of strong N-donor ligands | Copper(II) hexanoate precursor | Formation of a green solution |

Directed Synthesis of One-Dimensional Coordination Polymers

By carefully selecting bridging ligands, the monomeric and dimeric units of this compound can be linked to form one-dimensional (1D) coordination polymers. These materials possess unique structural and physical properties derived from their extended, chain-like architecture.

The synthesis of a 1D coordination polymer has been achieved through the reaction of a monomeric azacrown ether-copper(II) complex with the dimeric copper(II) hexanoate paddlewheel. researchgate.netrsc.org This reaction results in an infinite 1D chain composed of alternating monomer and dimer units. researchgate.netrsc.org UV-vis titration studies have confirmed that the monomeric complex and the polymeric species exist in equilibrium in a toluene (B28343) solution, highlighting the dynamic nature of the assembly process. rsc.org

The general strategy for constructing such polymers involves using a bifunctional linker ligand that can bridge two copper centers. While specific research on this compound is focused, analogous systems show that ligands like 4,4'-bipyridine (B149096) (bipy) or 1,2-bis(4-pyridyl)ethylene (bpe) are effective in linking copper carboxylate paddlewheel units into 1D chains. researchgate.net In these structures, the ligand coordinates to the axial positions of the copper atoms in the paddlewheel dimers, extending the structure in one dimension. researchgate.net Similarly, flexible tripyridyl disulfide ligands have been used to create diverse 1D coordination polymers with copper(II) salts, forming loop-chain or ribbon-like structures. rsc.org The directed synthesis of these 1D polymers relies on the predictable coordination geometry of the copper centers and the specific length and connectivity of the bridging ligands. nih.govrsc.org

Nanoparticle Synthesis and Morphological Control

The fabrication of this compound into nanostructures offers a pathway to new materials with size- and shape-dependent properties. Controlling the morphology of these nanoparticles is a key challenge, addressed through the precise manipulation of reaction parameters and the use of structure-directing agents.

Size and Shape Regulation of this compound Nanoparticles

The synthesis of copper nanoparticles with controlled sizes and shapes is an area of intense research, and the principles can be extended to this compound systems. The size of copper nanoparticles can be effectively regulated by manipulating the reaction temperature. ucl.ac.uknih.gov Studies have shown that as the reaction temperature is increased (e.g., from 150°C to 190°C), the average nanoparticle size also increases, for instance, from 5 nm to 25 nm. ucl.ac.uknih.gov This growth is attributed to interparticle coalescence, a process influenced by the size-dependent surface melting temperature of the nanoparticles. ucl.ac.uknih.gov

Beyond size, the shape of copper nanoparticles can also be controlled. By carefully managing the reaction temperature and the choice of capping molecules, shapes such as nanorods and cubes have been produced. ucl.ac.uknih.gov The formation of these anisotropic shapes is believed to result from a combination of selective seed precursor formation and the preferential adsorption of capping agents onto specific nanocrystal facets. nih.gov This selective adsorption kinetically controls the growth rates of different crystal faces, leading to non-spherical morphologies. nih.gov For example, using oleylamine (B85491) as a capping agent instead of dodecylamine (B51217) has been shown to produce other shapes like nanorods, triangles, and nanodisks by promoting the selective adsorption of ions on different crystallographic faces during particle growth. rsc.org

| Reaction Temperature (°C) | Resulting Nanoparticle Size Range (nm) | Observed Color of Solution | Source |

|---|---|---|---|

| 150 | ~5 | Lighter color | ucl.ac.uk |

| 190 - 200 | ~25 | Darker color | ucl.ac.uk |

Influence of Capping Agents and Reaction Conditions on Nanostructure Formation

The final morphology of this compound nanostructures is critically dependent on the interplay between capping agents and reaction conditions. Capping agents are molecules that bind to the surface of a growing nanoparticle, preventing uncontrolled growth and aggregation while also directing the final shape. researchgate.net

A variety of capping agents have been employed in the synthesis of copper-based nanoparticles, each imparting different characteristics to the final product.

Amines and Acids: Long-chain amines (e.g., oleylamine, dodecylamine) and carboxylic acids (e.g., oleic acid) are commonly used. ucl.ac.ukrsc.org Oleylamine, for example, can induce the formation of anisotropic shapes like nanorods. rsc.org Amino acids have also been used as versatile capping agents, capable of producing both nanoparticles and nanowires. rsc.org

Polymers: Polyvinylpyrrolidone (PVP) is a significant capping agent that provides excellent size control and stability, preventing agglomeration and oxidation. researchgate.net

Surfactants: Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, can prevent oxidation and influence particle size. researchgate.net

Reaction conditions work in concert with capping agents to guide nanostructure formation.

Temperature: As discussed, higher temperatures generally promote the growth of larger particles. ucl.ac.uknih.gov Calcination temperature has also been shown to strongly influence the crystalline size, morphology, and purity of copper oxide nanoparticles derived from green synthesis methods. mdpi.com

Precursor and Reducing Agent Concentration: The concentration of the copper precursor and the reducing agent can affect the final particle size. For instance, in some syntheses, increasing the concentration of the reducing agent (like L-ascorbic acid) leads to the formation of smaller copper nanoparticles. csu.edu.cn

Solvent and pH: The choice of solvent and the pH of the reaction medium can alter the reduction potential and the interaction of capping agents with the nanoparticle surface, thereby influencing the final morphology. researchgate.net

Alkyl Chain Length: The length of the alkyl chain in the copper carboxylate precursor itself, such as the hexyl chain in hexanoate, can influence crystal growth. Longer alkyl chains can selectively adsorb onto certain crystal planes, inhibiting growth in that direction and promoting anisotropic structures. mdpi.com

| Parameter | Variable | Effect on Nanostructure | Source |

|---|---|---|---|

| Capping Agent | Oleylamine (OYA) | Promotes anisotropic shapes (nanorods, triangles) | rsc.org |

| Polyvinylpyrrolidone (PVP) | Provides size control and stability | researchgate.net | |

| Amino Acids | Versatile control, can yield nanoparticles or nanowires | rsc.org | |

| Reaction Condition | Increasing Temperature | Increases average particle size | ucl.ac.uknih.gov |

| Alkyl Chain Length of Carboxylate | Longer chains can inhibit growth on specific crystal planes, causing anisotropic growth | mdpi.com |

Structural Elucidation and Coordination Chemistry

The structural characteristics of copper dihexanoate have been a subject of extensive research, leading to the identification of various structural motifs, from discrete dimeric units to extended polymeric chains.

Crystal and Molecular Structure Determination

The primary and most well-documented structural form of copper(II) hexanoate (B1226103) is its dinuclear paddle-wheel dimer.

Anhydrous copper(II) hexanoate, with the formula Cu₂(O₂CC₅H₁₁)₄, typically adopts a dinuclear paddle-wheel structure. researchgate.net This architecture is a common motif for many copper(II) carboxylates. orientjchem.orgacs.org The core of this structure consists of two copper(II) ions bridged by four hexanoate (carboxylate) anions. researchgate.netusc.edu.au The carboxylate ligands coordinate in a syn-syn bridging mode. mdpi.com The distance between the two copper centers is a key feature of this arrangement. acs.org This dinuclear setup leads to interesting magnetic properties, specifically antiferromagnetic coupling between the two copper(II) ions. researchgate.net

The formation of this paddle-wheel dimer can be influenced by the reaction conditions. For instance, the use of certain ligands can prevent the precipitation of a polymeric structure and favor the formation of these discrete dimeric units. researchgate.net

Within the dinuclear paddle-wheel structure of copper(II) hexanoate, each copper(II) ion exhibits a square-pyramidal coordination geometry. researchgate.netorientjchem.org The basal plane of the pyramid is defined by four oxygen atoms from the four bridging hexanoate ligands. researchgate.netmdpi.com The apical position of the square pyramid can be occupied by a donor atom from another molecule or ligand, such as a water molecule or a pyridine (B92270) ligand. acs.orgusc.edu.au In the absence of a coordinating solvent or ligand in the apical position, this site may remain vacant or weakly interact with an oxygen atom from an adjacent paddle-wheel unit, leading to the formation of polymeric chains. The copper atom is typically displaced slightly from the basal plane towards the apical ligand. mdpi.com The degree of distortion from a perfect square-pyramidal geometry can be influenced by the nature of any axial ligands. nih.gov

| Bond | Average Distance (Å) |

| Cu-O (equatorial) | 1.96 |

| Cu-N (axial) | 2.12 - 2.17 |

| Cu···Cu | 2.61 - 2.66 |

Data sourced from representative copper(II) carboxylate complexes with paddle-wheel structures. mdpi.comacs.org

Analysis of Copper(II) Ion Arrangement and Carboxylate Bridging

Polymorphism Studies and Crystal Packing Arrangements

Research into the broader family of copper(II) alkanoates, which includes copper hexanoate, has revealed the existence of polymorphism. researchgate.netresearchgate.net Three distinct polymorphic phases have been identified for this series of compounds. researchgate.netresearchgate.net While all polymorphs share the fundamental dinuclear paddle-wheel molecular unit, they differ in the way these units pack in the crystal lattice. researchgate.netresearchgate.net These variations in crystal packing define the different polymorphs and result in different arrangements of the alkyl chains of the hexanoate ligands. researchgate.netresearchgate.net This polymorphism is described as monotropic, and it is responsible for the complex thermal behavior observed in these materials. researchgate.net

Structural Analysis of Monomeric this compound Complexes

While the dinuclear paddle-wheel structure is prevalent, this compound can also form monomeric complexes, typically in the presence of certain coordinating ligands. rsc.org For example, the reaction of copper(II) hexanoate with 4-aminopyridine (B3432731) results in a monomeric complex with the stoichiometry Cu(hex)₂(4-apy)₂. In this violet-colored complex, the copper ion is at a center of symmetry and is coordinated by two nitrogen atoms from the 4-aminopyridine ligands and two oxygen atoms from the hexanoate ligands in a trans square-planar arrangement. The remaining two coordination sites above and below this plane are blocked by the other oxygen atoms of the carboxylate groups at longer distances.

Similarly, monomeric complexes of the type CuX₂L₂ (where X = hexanoate and L = 2-aminopyridine) have also been synthesized and studied. rsc.orgresearchgate.net The formation of either a monomeric or a dimeric species can exist in an equilibrium in solution. rsc.org

Investigation of 1D Coordination Polymer Formation and Connectivity

The paddle-wheel units of copper(II) hexanoate can serve as building blocks for the formation of one-dimensional (1D) coordination polymers. researchgate.netresearchgate.net In what is described as a catena structure, the dimeric paddle-wheel units are linked together. researchgate.netresearchgate.net This linkage can occur through the axial coordination of a carboxylate oxygen atom from one paddle-wheel unit to a copper center of an adjacent unit. researchgate.net

Furthermore, the introduction of other coordinating species can lead to the formation of more complex 1D polymers. For instance, a complex involving an azacrown ether, copper(II), and hexanoate has been shown to form an infinite 1D chain of alternating monomeric and dimeric units. rsc.org In this structure, a monomeric copper-azacrown complex acts as a linker between copper(II) hexanoate paddle-wheel dimers. rsc.org The connectivity and dimensionality of the resulting coordination polymer are thus highly dependent on the specific ligands and reaction conditions employed. cnr.itnih.gov

Coordination Environment and Ligand Interactions

The arrangement of atoms and bonds around the central copper ions in this compound defines its fundamental properties.

Copper(II) hexanoate is characterized by a dinuclear "paddle-wheel" type structure. In this arrangement, two copper(II) ions are held together by four hexanoate (O2CC5H11) anions. epa.gov Each hexanoate ligand acts as a "bridging bidentate" ligand, meaning each of its two oxygen atoms bonds to one of the two copper ions, thus bridging them. epa.govfishersci.dk This creates a cage-like structure with the two copper atoms at the core and the four carboxylate bridges forming the "paddles". epa.govamericanelements.com The coordination around each copper ion is generally a square-pyramidal geometry, with the four oxygen atoms from the carboxylate groups forming the base. epa.gov

The bridging bidentate coordination mode can be confirmed using infrared (IR) spectroscopy. The difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate (COO⁻) group is indicative of its coordination mode. For copper(II) hexanoate, the observed Δν value is approximately 171 cm⁻¹, which is characteristic of a bridging bidentate coordination. epa.govfishersci.ca X-ray crystallography studies on similar copper(II) carboxylate structures confirm this arrangement and reveal a Cu···Cu internuclear distance of about 2.5787 Å in a hexanoate-containing complex. fishersci.dk

For instance, when N-donor ligands like pyridine or its derivatives are introduced, they occupy these axial sites, forming adducts with the general formula [Cu₂(OOCR)₄L₂]. wikipedia.org The addition of 2-aminopyridine (B139424) to copper(II) hexanoate can lead to the formation of either the typical dinuclear paddle-wheel adduct or a mononuclear complex of the type [Cu(O₂CR)₂(L)₂], demonstrating that the ancillary ligand can break apart the dimeric structure. nih.govfishersci.ca The basicity of the ligand plays a role; the more basic 4-aminopyridine tends to favor the formation of monomeric complexes exclusively. nih.gov

Other ligands like urea (B33335) can also occupy the axial positions, forming complexes such as [Cu₂(O₂CC₅H₁₁)₄(urea)₂], where the urea molecules are coordinated to the copper centers. indiamart.comwikipedia.org The presence and nature of these axial ligands can alter the Cu-Cu distance and fine-tune the magnetic and chemical properties of the complex. wikipedia.org

In solution, particularly in the presence of coordinating ancillary ligands, copper(II) hexanoate can exist in an equilibrium between its dimeric and monomeric forms. This equilibrium is readily observed when a ligand like 2-aminopyridine is added to a solution of the dimeric copper(II) hexanoate. nih.gov

Dimer-Monomer Equilibrium of Copper(II) Hexanoate

The equilibrium can be represented by the following equation:

Cu₂(hexanoate)₄ + 2L ⇌ 2 Cu(hexanoate)₂(L)

(Where L is an ancillary ligand like 2-aminopyridine)

Studies using VIS-absorption spectroscopy and isothermal titration microcalorimetry on acetonitrile (B52724) solutions have provided quantitative insights into this process. nih.govfishersci.ca The addition of 2-aminopyridine to the green solution of the copper(II) hexanoate dimer leads to a color change to blue, indicating the formation of the monomeric species. nih.gov The equilibrium constant for monomer formation (K_M) was found to be approximately 10⁴ L mol⁻¹. fishersci.ca Thermodynamic analysis revealed that the process is enthalpy-driven, with a standard enthalpy of monomer formation (ΔH_M°) of about -14 kJ mol⁻¹. fishersci.ca This exothermic value suggests that the formation of the monomer is favored due to the strong, attractive coordinative interactions between the copper ion and the ancillary 2-aminopyridine ligand. fishersci.ca A similar equilibrium between monomeric and polymeric chain species has also been observed for azacrown ether–copper(II)–hexanoate complexes in toluene (B28343). mpg.denih.gov

Influence of Ancillary Ligands on Coordination Sphere

Magnetic Properties and Coupling Phenomena

The close proximity of the two copper(II) ions within the dinuclear paddle-wheel structure of this compound leads to interesting magnetic behaviors.

This coupling occurs through the bridging carboxylate ligands in the paddle-wheel structure. americanelements.com The strength of this interaction is quantified by the magnetic exchange parameter, 2J (also known as the singlet-triplet separation energy). A negative 2J value signifies antiferromagnetic coupling. For copper(II) alkanoates, this value is typically in the range of -300 to -400 cm⁻¹, indicating a strong interaction. mims.com A study on a tetranuclear copper(II) hexanoate-urea complex, which contains the dinuclear core, reported a strong antiferromagnetic interaction with a -2J value of 261.4 cm⁻¹. indiamart.com

A direct correlation exists between the molecular structure of copper carboxylates and their magnetic properties. americanelements.com The specific arrangement of the bridging ligands and the geometry around the copper ions dictate the strength and nature of the magnetic coupling. herts.ac.uk

The classic paddle-wheel structure of this compound with its four syn-syn bridging carboxylate ligands provides an efficient pathway for the strong antiferromagnetic interaction. epa.govherts.ac.uk However, modifications to this structure, such as the introduction of different ancillary ligands, can alter the magnetic susceptibility. wikipedia.org For example, while non-adducted copper(II) alkanoates often exist as polymeric chains with interactions between the dimeric units, the addition of axial ligands like pyridine breaks these chains to form discrete [Cu₂(OOCR)₄L₂] dimers. This structural change from a polymer to an isolated dimer is reflected in their electron spin resonance (ESR) spectra. mims.com

Spectroscopic Characterization and Advanced Analytical Techniques for this compound

The analysis of copper(II) carboxylates, such as this compound, relies heavily on a suite of spectroscopic techniques. These methods provide detailed insights into the molecular structure, bonding, and electronic properties of the compound, which are crucial for understanding its chemical behavior.

Applications in Chemical Research

Catalytic Activity in Organic Reactions

Copper dihexanoate and related copper carboxylates are recognized for their utility as catalysts in a variety of organic transformations. ontosight.ai They serve as a source of soluble copper(II) ions, which can facilitate numerous reactions.

Oxidation and Polymerization: Copper hexanoate (B1226103) has been noted for its role as a catalyst in reactions such as the oxidation of alcohols and the synthesis of polymers. ontosight.ai

Hydrogenation Reactions: While not the direct catalyst, copper-based systems are used for the hydrogenation of esters of hexanoic acid. For instance, copper catalysts supported on silica (B1680970) have been shown to be effective in the selective hydrogenation of methyl hexanoate to the corresponding alcohol, with conversions exceeding 50%. mdpi.comnih.govdntb.gov.ua

CO₂ Conversion: Copper carboxylates, including the related copper(2-ethylhexanoate), have been used as precursors to generate highly active colloidal copper nanoparticles. acs.orgsoton.ac.uk These nanoparticles, in conjunction with zinc oxide, serve as effective catalysts for the hydrogenation of carbon dioxide to methanol. acs.orgsoton.ac.uk

Cyclization Reactions: Copper(II) carboxylates like copper(2-ethylhexanoate)₂ have been employed to promote the cyclization of allenols, demonstrating their utility in the synthesis of complex heterocyclic molecules. nih.gov

| Reaction Type | Catalyst/Precursor | Substrate | Product | Reference |

|---|---|---|---|---|

| Ester Hydrogenation | Cu catalyst on SiO₂-Al₂O₃ | Methyl hexanoate | Hexanol | mdpi.com |

| CO₂ Hydrogenation | Cu(2-ethyl hexanoate)₂ (precursor) | Carbon Dioxide (CO₂) | Methanol | acs.org |

| Allene (B1206475) Cyclization | Cu(2-ethylhexanoate)₂ | Allenols | Functionalized Heterocycles | nih.gov |

Role as a Precursor in Materials Science

The chemical properties of this compound make it a valuable precursor for the synthesis of advanced materials, particularly copper-based nanomaterials. The development of such materials is an active area of research due to their unique properties and potential applications in fields ranging from electronics to biomedicine. nih.govmdpi.com

Dinuclear copper(II) carboxylate complexes, a class to which this compound belongs, can be used to form metal or metal oxide materials through various deposition methods. nih.gov For example, they can be used in chemical vapor deposition (CVD) or in 'wet' deposition techniques like spin-coating and dip-coating. Upon heating, these precursor layers decompose to yield thin films of either pure copper or copper oxide. nih.gov Furthermore, copper(II) carboxylates have been specifically utilized as template molecules in the synthesis of semiconductor nanorods, demonstrating their role in controlling the morphology of nanomaterials. researchgate.net

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. dergipark.org.tr For copper dihexanoate, DFT allows for a detailed examination of its electronic and structural properties.

Elucidation of Electronic Structure and Orbital Interactions

DFT calculations are instrumental in elucidating the electronic structure of copper(II) carboxylates. iucr.org These calculations typically show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are dominated by contributions from the copper(II) d-orbitals and the oxygen p-orbitals of the hexanoate (B1226103) ligands. iucr.org

In a typical dimeric paddle-wheel structure, the interaction between the d-orbitals of the two adjacent copper(II) centers and the carboxylate bridges dictates the electronic properties. The HOMO is often characterized by an antibonding combination of the Cu d(x²-y²) orbitals, while the LUMO may involve p-orbitals from the carboxylate ligands. iucr.org The analysis of these frontier molecular orbitals provides insight into the nature of the metal-ligand bonding, which involves significant covalent character through the overlap of copper d-orbitals and oxygen p-orbitals. iucr.orguchile.cl This understanding is crucial for explaining the compound's stability and reactivity.

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, EPR)

DFT methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. mdpi.commdpi.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned. For instance, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate (COO⁻) groups are sensitive to their coordination mode (e.g., monodentate, bidentate bridging). Theoretical calculations can accurately reproduce these frequencies, confirming the coordination environment of the copper ion. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of copper complexes. mdpi.com For a Cu(II) complex like this compound, the UV-Vis spectrum is typically characterized by two main features: a broad, low-intensity band in the visible region (around 600-800 nm) corresponding to d-d transitions, and more intense bands in the UV region due to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com TD-DFT can calculate the energies and intensities of these electronic transitions, providing a theoretical spectrum that aids in the interpretation of experimental results. mdpi.comacs.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: As Cu(II) is a paramagnetic d⁹ ion, EPR spectroscopy is a powerful characterization technique. DFT calculations can predict the spin Hamiltonian parameters, namely the g-tensor and the hyperfine coupling constant (A-tensor), which are highly sensitive to the coordination geometry and the nature of the donor ligands. mdpi.comresearchgate.netnih.govrsc.org For copper complexes, specific functionals like B3LYP have shown good performance in predicting the A-tensor, while others like PBE0 are often better for the g-tensor. mdpi.com Comparing the calculated g and A values with experimental data allows for a detailed confirmation of the electronic and geometric structure of the complex in its ground state. nih.govacs.org

Table 1: Representative DFT-Calculated Spectroscopic Parameters for a Model Copper(II) Carboxylate Complex This table presents typical values based on DFT studies of analogous Cu(II) carboxylate systems.

| Spectroscopic Parameter | Calculated Value Range | Significance |

|---|---|---|

| IR Frequency (ν_as(COO⁻)) | 1580 - 1650 cm⁻¹ | Asymmetric carboxylate stretch, indicates coordination. |

| IR Frequency (ν_s(COO⁻)) | 1400 - 1450 cm⁻¹ | Symmetric carboxylate stretch, sensitive to binding mode. |

| UV-Vis λ_max (d-d) | 650 - 750 nm | Corresponds to electronic transitions within Cu(II) d-orbitals. |

| UV-Vis λ_max (LMCT) | 250 - 350 nm | Ligand-to-Metal Charge Transfer band. |

| EPR g_z (g_parallel) | 2.30 - 2.40 | Component of g-tensor, sensitive to axial ligation. mdpi.com |

| EPR A_z (A_parallel) | 120 - 150 x 10⁻⁴ cm⁻¹ | Hyperfine coupling constant, reflects covalency of metal-ligand bond. mdpi.com |

Mechanistic Studies of Chemical Reactions Involving this compound

DFT is a powerful tool for investigating the mechanisms of chemical reactions where copper carboxylates act as catalysts or reagents. anu.edu.au By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a proposed reaction can be constructed. researchgate.netrsc.org

For instance, in a hypothetical C-H activation or oxidation reaction catalyzed by this compound, DFT could be used to:

Evaluate different catalytic cycles, such as those involving Cu(I)/Cu(II) or Cu(II)/Cu(III) redox couples.

Determine the rate-determining step by identifying the transition state with the highest free energy barrier. rsc.org

Understand the role of the carboxylate ligand, which can act as a proton shuttle or a non-innocent ligand that directly participates in the reaction. rsc.org

Probe the feasibility of different pathways, such as concerted versus stepwise mechanisms, by comparing their activation energies. rsc.orgresearchgate.net

These mechanistic insights are crucial for optimizing reaction conditions and designing more efficient catalysts based on the copper carboxylate scaffold.

Molecular Dynamics and Simulation Studies

While DFT is excellent for static properties, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, particularly in a solution environment.

Investigation of Metal-Ligand Binding Thermodynamics

MD simulations, often combined with enhanced sampling techniques or free energy calculation methods like thermodynamic integration, can be used to quantify the thermodynamics of the interaction between the copper(II) ion and the hexanoate ligands. researchgate.netresearchgate.net These calculations can determine key thermodynamic parameters:

Binding Enthalpy (ΔH_bind): This component reflects the energetic contributions from bond formation and changes in non-bonded interactions upon complexation. aip.org

Binding Entropy (ΔS_bind): This term accounts for changes in the system's disorder, including the release of solvent molecules from the metal's coordination sphere and the loss of conformational freedom of the ligand upon binding. acs.org

Analyzing these components provides a complete thermodynamic profile of the metal-ligand interaction, revealing whether the binding is driven by enthalpic or entropic factors. researchgate.net

Conformational Analysis and Solution Behavior

Observe the dynamic behavior of the hexanoate chains and identify their preferred orientations.

Analyze the interactions between the complex and surrounding solvent molecules, providing insight into its solvation structure. escholarship.org

Study the stability of dimeric or polymeric structures in solution and the dynamics of ligand exchange with solvent molecules. aip.org

Generate ensembles of conformations that can be used for further analysis, such as calculating average properties or identifying structures for more accurate quantum mechanical calculations. osti.gov

This dynamic picture is essential for understanding how the complex behaves in a realistic chemical environment, which influences its solubility, stability, and reactivity.

Quantum Chemical Descriptors and Reactivity Indices

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. These theoretical studies provide valuable insights into the molecule's behavior at a quantum level, complementing experimental findings.

Research on copper(II) carboxylate systems demonstrates the utility of DFT in understanding their properties. For instance, DFT calculations have been successfully employed to correlate theoretical parameters with the observed activities of copper complexes. nih.gov The electronic and magnetic properties of copper(II)-hexanoate species, specifically in the context of azacrown ether complexes involving the copper(II) hexanoate paddlewheel dimer (Cu₂(hexanoate)₄), have been elucidated through DFT calculations. rsc.orgresearchgate.net These studies involve the analysis of frontier Kohn-Sham orbitals, which are crucial for determining the molecule's reactivity. rsc.org

Quantum chemical descriptors are derived from these calculations to quantify various aspects of a molecule's electronic character. Key descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO is associated with the molecule's ability to donate electrons, while the E_LUMO relates to its electron-accepting capability. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity indices can be calculated to predict and explain the chemical behavior of the compound. These indices provide a quantitative measure of the molecule's stability and reactivity. While specific values for this compound are not detailed in the available literature, the general framework for their calculation in copper complexes is well-established. nih.gov

The following data table outlines these important quantum chemical descriptors and reactivity indices that are typically investigated in computational studies of such compounds.

Table 1: Quantum Chemical Descriptors and Reactivity Indices

| Descriptor/Index | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | E_LUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | IP | -E_HOMO | The minimum energy required to remove an electron. |

| Electron Affinity | EA | -E_LUMO | The energy released when an electron is added. |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness | S | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |

Studies on various copper(II) carboxylate complexes have shown that these quantum chemical parameters can be effectively correlated with their biological activities and reaction mechanisms. nih.govnih.gov For example, in some copper complexes, a lower HOMO energy has been linked to higher superoxide (B77818) dismutase (SOD) activity. nih.gov The calculation of these descriptors for this compound would therefore provide a fundamental understanding of its intrinsic chemical properties and potential reactivity in various chemical environments.

Compound and PubChem CID Table

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 16212553 |

| Copper | 23978 |

Catalytic Applications and Mechanistic Studies

Catalytic Role in Electron Transfer Processes

The catalytic efficacy of copper compounds, including copper dihexanoate, is frequently tied to the facile redox cycling between its Cu(I) and Cu(II) oxidation states. bmbreports.org This one-electron transfer capability is fundamental to its role in mediating a variety of chemical reactions. bmbreports.orgnumberanalytics.com The coordination environment around the copper ion influences the redox potential, which in turn affects the catalytic efficiency. nih.gov

In processes like Activators Generated by Electron Transfer (AGET) Atom Transfer Radical Polymerization (ATRP), a Cu(II) species, such as a copper carboxylate, is reduced to a Cu(I) activator species by a reducing agent. mdpi.com This in situ generation of the active catalyst allows for the polymerization to proceed. The choice of ligands coordinating to the copper center can modulate the copper complex's redox potential, thereby influencing the equilibrium and rate of the polymerization reaction. mdpi.com The catalytic functions of copper-containing enzymes are also intrinsically linked to this redox cycle, which is essential for processes like substrate oxidation. bmbreports.org

Cross-Coupling Reactions

This compound and related copper salts are pivotal in facilitating various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, traditionally employs a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.orglibretexts.org Copper(I) salts, often generated in situ from Cu(II) precursors, play a crucial role by reacting with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.org This species is considered the activated form of the alkyne in the catalytic cycle. wikipedia.org The use of a copper co-catalyst significantly accelerates the rate of the Sonogashira reaction. wikipedia.orgscielo.org.za However, the presence of copper can sometimes lead to the undesired side reaction of alkyne homocoupling. scielo.org.za While many modern variations aim to develop copper-free Sonogashira reactions to avoid this issue, the classic copper co-catalyzed method remains widely used due to its efficiency. rsc.org There are also examples of palladium-free, copper-catalyzed Sonogashira reactions where a copper-based platform facilitates the coupling of terminal acetylenes with aryl halides. mdpi.com

The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org In the copper cycle, the copper(I) acetylide is formed, which then undergoes transmetalation with the Pd(II)-aryl complex generated in the palladium cycle, leading to the final coupled product and regeneration of the copper catalyst. wikipedia.orglibretexts.org

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and copper catalysts, including copper carboxylates, have proven effective in mediating these transformations. nih.govnih.gov

Copper-catalyzed C-H arylation offers a cost-effective alternative to methods using more expensive metals like palladium. nih.gov Copper catalysis can mediate the arylation of acidic arene C-H bonds, such as those found in electron-rich and electron-deficient heterocycles. nih.govnih.gov A notable feature of these copper-catalyzed arylations is their often unusual regioselectivity, where functionalization occurs at the most sterically hindered position, which is typically the most acidic site. nih.govnih.gov This complements other methods like C-H activation/borylation, where arylation usually occurs at the least hindered position. nih.gov

Mechanistic proposals for some copper-catalyzed direct arylations suggest the involvement of a high-valent aryl-Cu(III) species. mdpi.com For instance, density functional theory (DFT) calculations on the meta-selective arylation of anilides have pointed towards a mechanism involving a Heck-type four-membered-ring transition state with an aryl-Cu(III) intermediate. mdpi.com Copper(II) 2-ethylhexanoate (B8288628), a compound structurally and functionally similar to this compound, has been specifically utilized in nonradical pathways for the C-H functionalization of aromatic compounds.

Copper catalysts are extensively used to facilitate the formation of C-N bonds through C-H amidation. d-nb.info These reactions often employ a directing group on the substrate, which coordinates to the copper center and facilitates the cleavage of a specific C-H bond and subsequent bond formation. d-nb.info For example, amides bearing a quinoline (B57606) auxiliary can undergo intramolecular C(sp³)–H amidation catalyzed by Cu(OAc)₂, forming lactams through proposed bidentate intermediates. d-nb.info

Copper-catalyzed C-H halogenation is another important transformation for producing valuable organohalides. beilstein-journals.org These reactions can proceed through various pathways, sometimes involving a Cu(III) intermediate. beilstein-journals.org For the distal C-H bromination of aliphatic amides, a mechanism has been proposed involving the formation of a C-centered radical. nih.gov This radical is generated via direct C-H bond dehydrogenation by a copper-coordinated azide (B81097) radical. The subsequent bromination of this C-centered radical by a copper-coordinated bromine is the rate-limiting step, leading to the final product and regeneration of the Cu(II) catalyst. nih.gov

Carbon-Hydrogen (C-H) Bond Functionalization

Regioselective Arylation Mechanisms

Radical Reactions and Oxidative Transformations

This compound and its analogs are effective in promoting reactions that proceed via radical intermediates and oxidative pathways. beilstein-journals.org The ability of copper to exist in multiple oxidation states (Cu(I), Cu(II), Cu(III)) allows it to participate in single-electron transfer (SET) steps, initiating radical formation and mediating subsequent transformations. sustech.edu.cn

For instance, copper(II) 2-ethylhexanoate has been shown to be an effective oxidant for the ring-opening of bicyclic cyclopropanol (B106826) derivatives. beilstein-journals.org The mechanism involves an initial electron transfer from the cyclopropanol to the Cu(II) salt, generating a radical intermediate that undergoes rearrangement. beilstein-journals.org

In other transformations, such as the aminooxygenation of allenes, copper(II) carboxylates promote cyclization and difunctionalization. nih.gov A proposed mechanism involves an initial cis-aminocupration of the allene (B1206475) to give a vinylcopper(II) species. This intermediate is then oxidized by another equivalent of the Cu(II) salt to a vinylcopper(III) species, which undergoes reductive elimination to furnish the vinyl ester product. nih.gov

Copper catalysis is also central to reactions involving the generation and trapping of alkyl radicals. sustech.edu.cn In dual photoredox and copper catalysis systems, an amidyl radical can be generated photochemically, which then adds to an alkene to form an alkyl radical. rsc.org This alkyl radical is subsequently trapped by a Cu(II) species, forming a Cu(III)-alkyl complex that undergoes β-hydride elimination to yield an allylic amine. rsc.org This synergy between photoredox and copper catalysis enables oxidative amination of unactivated alkenes under mild conditions. rsc.orgepfl.ch

Catalysis of Carboradical Transformations

Copper catalysts are versatile in transforming carboradicals, which are key intermediates in numerous organic reactions. epfl.ch The combination of generating carboradicals through methods like electrochemistry or photochemistry with copper-catalyzed functionalization opens up a wide range of synthetic possibilities. epfl.chepfl.ch Copper can facilitate the transformation of carboradicals to form various chemical bonds. epfl.ch

A significant application is in the intermolecular enantioselective 1,2-carboamination of alkenes. sustech.edu.cn In such processes, a copper(I) salt, often in the presence of a carboxylate anion like hexanoate (B1226103), plays a crucial role. The proposed mechanism suggests that the copper(I) carboxylate undergoes rapid ligand exchange to form a copper(I)-sulfoximinato complex. sustech.edu.cn This complex then reduces a radical precursor to generate an alkyl radical. The alkyl radical adds to an alkene, producing a prochiral alkyl radical intermediate. sustech.edu.cn The final, enantioselective C-N bond formation occurs between this radical intermediate and a chiral copper(II) complex. sustech.edu.cn The use of a carboxylate counterion is considered vital for achieving high chemo- and enantioselectivity in these transformations. sustech.edu.cn

Copper is also instrumental in reactions involving oxidative elimination, where carboradical intermediates generated from the cyclization of N-radicals onto double bonds are converted into a new double bond. epfl.chepfl.ch Mechanistic studies indicate that the presence of a copper catalyst is indispensable for the efficient conversion of alkyl radical intermediates into the desired alkene products. epfl.ch

Oxidative Cleavage and Substitution Reactions

Copper(II) salts, including carboxylates like this compound, are effective in promoting oxidative cleavage and substitution reactions. These reactions often proceed through radical pathways. beilstein-journals.org Oxidative cleavage involves the breaking of a carbon-carbon or carbon-heteroatom bond with an oxidizing agent. numberanalytics.com

Copper-catalyzed oxidative cleavage of the C–C bonds in molecules such as β-alkoxy alcohols has been reported. nih.gov Similarly, copper(II) salts can promote the oxidative ring-opening of bicyclic cyclopropanol derivatives. The mechanism for these reactions involves the generation of radical intermediates whose subsequent reactions are influenced by the copper ions present. beilstein-journals.org For instance, a tertiary alkyl radical formed during the ring-opening can be oxidized by a Cu(II) salt to a carbocation, which then deprotonates to yield an enone. beilstein-journals.org

In the realm of substitution reactions, organocopper reagents are widely used as mild, selective nucleophiles. wikipedia.org The mechanism of nucleophilic substitution with organocuprates can involve an invertive oxidative addition of copper(I) into the carbon-leaving group bond. This forms a transient copper(III) intermediate, which then undergoes reductive elimination to yield the final coupled product. wikipedia.org

Esterolysis Catalysis in Supramolecular Systems

Copper(II) complexes demonstrate significant catalytic activity in the hydrolysis of esters when incorporated into supramolecular systems like metallomicelles. researchgate.net These organized assemblies can mimic the microenvironments of metalloenzymes, enhancing reaction rates. researchgate.net The hydrolysis of p-nitrophenyl hexanoate has been studied using Cu(II) complexes of (dialkylamino)pyridine amphiphiles within cationic cetyltrimethylammonium bromide (CTABr) micelles. acs.orgnih.govacs.org These metallomicelles significantly accelerate the cleavage of the ester. nih.gov

Determination of Kinetically Competent Species and Reaction Orders

To understand the nature of the active catalyst in these supramolecular systems, the stoichiometry of the Cu(II) complexes is determined using methods like the kinetic version of Job's plot. nih.govacs.org For the esterolysis of p-nitrophenyl hexanoate catalyzed by Cu(II) complexes of (dialkylamino)pyridine-based ligand amphiphiles, studies have consistently shown that a 2:1 complex of the ligand to the Cu(II) ion is the most kinetically competent species. acs.orgnih.govacs.org

The reaction kinetics are typically studied as a function of pH to determine the involvement of deprotonated species. The rate constant versus pH profiles for the ester cleavage reveal the apparent pKₐ values of the Cu(II)-coordinated hydroxyl groups on the ligands, which act as the nucleophile. nih.gov The catalytic efficiency is quantified by the second-order catalytic rate constants. All the studied catalytic systems demonstrate turnover, confirming their catalytic nature in the presence of excess substrate. acs.org

| Ligand | Apparent pKₐ of Coordinated -OH | Second-Order Catalytic Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Ligand 3 | 7.8 | 37.5 |

| Ligand 4 | 8.0 | 11.4 |

| Ligand 5 | 8.0 | 13.8 |

Water Oxidation Catalysis by this compound Complexes

The oxidation of water to produce dioxygen is a critical reaction for artificial photosynthesis and renewable energy systems. nih.gov Copper complexes are studied as potential catalysts for this transformation due to copper's low cost and earth abundance. yale.eduqueensu.ca Research has explored a variety of copper complexes with different ligand systems, including bipyridine, pyridine (B92270)/amine, and peptide-type ligands, for water oxidation catalysis. nih.gov

Mechanistic studies of various mononuclear copper-based water oxidation catalysts (WOCs) have been conducted. One proposed mechanism involves a water-nucleophilic attack on a copper(III)-oxyl radical species. yale.edu Another study, using a Cu-polypyridyl complex, found a first-order kinetic dependence on the catalyst and proposed a mechanism involving a Cu-oxyl intermediate where the copper center maintains a +2 oxidation state, with the redox chemistry occurring on the ligand and oxide. nih.gov The development of efficient WOCs often focuses on ligand design to stabilize high-valent copper species and facilitate proton-coupled electron transfer events. yale.edursc.org

While detailed mechanistic information on water oxidation specifically catalyzed by this compound complexes is not extensively reported in the literature, the principles derived from studies of other copper catalysts provide the framework for understanding how such a simple carboxylate complex might function. The hexanoate ligands could potentially support a mononuclear or polynuclear copper center, participating in the electronic modulation of the metal and the stabilization of catalytic intermediates.

Advanced Materials Science Applications

Single-Source Precursors for Nanomaterial Fabrication

Copper dihexanoate is valuable as a single-source precursor (SSP), a compound that contains all the necessary elements to form a desired material upon decomposition. Metal carboxylates are frequently utilized for producing metal oxide nanomaterials because they typically decompose at low temperatures. wikipedia.org The thermal decomposition of copper carboxylate complexes, such as copper acetate (B1210297), is a straightforward and cost-effective method for synthesizing copper oxide (CuO) nanoparticles. nih.govloradchemical.com

The synthesis of copper nanoparticles stabilized with 1-hexanoic acid has been successfully demonstrated. rsc.org In this process, cupric oxide micro-powders are reacted with 1-hexanoic acid and a reducing agent, like hydrazine (B178648) monohydrate, to produce copper nanoparticles with an average diameter of approximately 80 nm. rsc.org This highlights the direct role of the hexanoate (B1226103) component in the formation and stabilization of copper-based nanoparticles.

Synthesis of Copper Sulfide (B99878) Nanostructures

The use of single-source precursors is a prominent method for synthesizing metal sulfide nanoparticles. mdpi.com Copper complexes containing a sulfur source, such as dithiocarbamates or thiobiurets, can be used to prepare copper sulfide nanoparticles with various shapes, including spheres and hexagonal disks, through solution thermolysis. mdpi.comrsc.org

A closely related approach involves the reaction of a copper carboxylate with a separate sulfur source. For instance, copper sulfide (CuS) nanostructures can be synthesized by decomposing copper(I) thiobenzoate in the presence of dodecanethiol. acs.org Similarly, a method for creating copper sulfide (Cu₂S) nanorods involves the thermolysis of a copper thiolate precursor. acs.org This precursor is prepared by first forming a copper carboxylate (copper octanoate) to make the copper ions soluble in an organic phase, followed by the addition of a thiol. acs.org This process demonstrates that a copper carboxylate like this compound can act as an effective intermediate in the synthesis pathway for copper sulfide nanostructures, where its carboxylate ligands are displaced by a sulfur-containing molecule to form the final nanoparticle. acs.org The stoichiometry of the resulting copper sulfide can be controlled by the ratio of copper to sulfur precursors used in the reaction. americanelements.com

Development of Functional Copper-Based Nanomaterials

This compound is instrumental in the development of functional materials beyond simple nanoparticles. Research has shown that copper(II)-hexanoate can react with other organic molecules, such as azacrown ethers, to form novel metal-organic structures. rsc.org One such reaction yields a monomeric complex where two hexanoate molecules are coordinated to a central copper ion complexed with the azacrown ether. rsc.org This monomer can further react with a copper(II) hexanoate paddlewheel dimer to create an infinite one-dimensional metal-organic polymer. rsc.org The ability to form such ordered, polymeric structures opens up possibilities for creating materials with tailored electronic and magnetic properties. rsc.org

The properties of the final nanomaterial can be influenced by the synthesis conditions. For example, the thermal decomposition of copper(II) acetate bipyridine complexes can yield different phases of copper and copper oxide nanoparticles depending on the method used (e.g., solvothermal vs. microwave-assisted). americanelements.com

Applications in Sensor Development

Copper-based nanomaterials are increasingly used in the development of electrochemical sensors due to their conductive properties and catalytic activity. rsc.org Copper hexanoate has been specifically utilized in the fabrication of source and drain electrodes for electronic devices through inkjet printing techniques, a critical component in many sensor designs. researchgate.net

The hexanoate functional group itself has been incorporated into sensor design. For example, stochastic sensors designed for the detection of heavy metal ions, including copper(II), have been developed using a graphite (B72142) paste modified with 1H-pyrrole-1-hexanoic acid. wikidata.org These sensors demonstrated high sensitivity and low detection limits for various metal ions in water samples. wikidata.org Furthermore, flexible copper sensors have been fabricated for noninvasive health monitoring, demonstrating the potential for copper-based materials in wearable technology. americanelements.com The development of glucose sensors from functionalized copper nanoparticles also highlights the broad applicability of these materials in the biomedical field.

Integration into Hybrid Materials and Composites

Hybrid materials and composites are engineered to combine the properties of different materials to achieve enhanced performance. ucl.ac.uk this compound is identified in the patent literature as a component in such advanced materials. tci-chemical-trading.com Copper is often used as a reinforcing element in composite materials to improve properties like strength, stiffness, and conductivity. nih.gov

Environmental Fate and Speciation Studies

Biogeochemical Cycling of Copper in Aquatic and Terrestrial Systems

Copper is a naturally occurring element that undergoes a complex biogeochemical cycle. nih.gov Unlike organic pesticides, copper does not degrade but rather cycles through various environmental compartments, including the water column, sediments, and biota. nih.govnih.gov Its dual role as an essential micronutrient at low concentrations and a toxic agent at higher levels makes understanding its environmental cycling crucial. mdpi.com

In aquatic systems, copper can exist in various forms, including dissolved, particulate, and complexed states. nih.govnih.gov The cupric ion (Cu²⁺) is the most common and bioavailable form in oxic waters. canada.ca The cycling of copper is influenced by both biological recycling and scavenging processes. nih.gov In terrestrial systems, copper concentrations in soil can increase due to the repeated application of copper-containing products. researchgate.net

Once released into aquatic environments, copper ions have a strong tendency to partition from the water column to suspended particulates and bottom sediments. vliz.be This partitioning is a key process governing the environmental fate of copper. vliz.be Studies have shown that a significant percentage of copper added to natural waters can be removed from the water column in a relatively short period, often within days. vliz.be

The partitioning behavior is influenced by the chemical composition of the sediment. Copper can be predominantly partitioned to organic materials in some sediments, while in others, it is mainly associated with iron and manganese oxides. usgs.gov The relative abundance of these components in the sediment plays a crucial role in determining the primary sink for copper. usgs.gov In anoxic sediments, the formation of copper sulfides can significantly control copper's bioavailability by reducing the concentration of free metal ions in the pore water. su.se In many sediments, a large fraction of the total copper is associated with the organic matter and residual fractions. mdpi.comnio.res.in

Speciation and Environmental Transformations of Copper Dihexanoate

The speciation of copper, or the distribution of the metal among its various chemical forms, is a critical determinant of its bioavailability and potential toxicity. For this compound, dissociation into Cu²⁺ and hexanoate (B1226103) is the initial and most significant transformation. The subsequent fate is then largely dictated by the interactions of the cupric ion with other components of the environment.

In most natural waters, the majority of dissolved copper is complexed with organic ligands. nih.govvliz.be These ligands, which are part of the dissolved organic carbon (DOC) pool, play a paramount role in controlling copper bioavailability by binding the free cupric ion and forming copper-organic complexes. nih.govwur.nl The concentration of these organic ligands often exceeds that of the dissolved copper, providing a substantial buffering capacity. nih.gov

Natural organic matter (NOM) and organic matter from wastewater effluent (WWOM) have been shown to form strong complexes with copper. nih.gov The presence of these organic ligands generally reduces the toxicity of copper to aquatic organisms. wur.nl The strength and nature of this complexation can vary depending on the source and character of the organic matter. nih.gov For instance, wastewater organic matter may contain a higher concentration of strong copper-binding ligands compared to natural organic matter. nih.gov

The bioavailability of copper is not static but is dynamically influenced by several key environmental parameters:

pH: The pH of the water can affect the speciation of copper. Changes in pH can alter the surface charge of binding sites on particles and organic matter, thereby influencing copper adsorption and complexation. wur.nl

Salinity: In estuarine and marine environments, salinity has a complex effect on copper bioavailability. An increase in salinity can have a protective effect against copper toxicity for some organisms, as seen in studies with the rotifer Brachionus plicatilis. nih.govresearchgate.net This is partly due to the increased competition from other cations for binding sites on biological surfaces. However, high salinity can also influence the structure of dissolved organic carbon, potentially reducing the number of available sites for copper complexation. researchgate.netubc.ca

Dissolved Organic Carbon (DOC): As previously mentioned, DOC is a major factor in reducing copper bioavailability and toxicity. nih.govnih.gov The protective effect of DOC generally increases with its concentration. researchgate.netubc.ca However, the relationship is not always linear, and at very high DOC levels, the incremental protective effect may diminish. researchgate.netubc.ca The interaction between salinity and DOC is also significant, with the protective effect of DOC being influenced by the salt concentration. researchgate.netubc.ca

The interplay of these factors is often assessed using models like the Biotic Ligand Model (BLM), which predicts copper toxicity by considering the competition of the cupric ion and other cations for binding to the "biotic ligand" (the site of action on an organism). canada.cawlu.ca

Interactive Table: Influence of Environmental Parameters on Copper Bioavailability

Complexation with Natural Organic Ligands

Research on Environmental Remediation Contexts

The properties of copper that dictate its environmental fate also make it a subject of research in environmental remediation. Copper-based materials, including nanoparticles, are being explored for various remediation applications due to their reactivity, cost-effectiveness, and wide availability. qu.edu.qamdpi.compreprints.org

Research areas include:

Degradation of Pollutants: Copper-based catalysts have shown potential in the degradation of organic pollutants such as industrial dyes and pharmaceutical products in water. mdpi.compreprints.org

Wastewater Treatment: These materials are being investigated for their ability to remove heavy metals and other contaminants from wastewater. mdpi.compreprints.org

Pesticide Remediation: There is interest in using copper-based nanomaterials for the remediation of pesticide-contaminated soil. mdpi.com

While these applications focus on copper-based materials in general, the fundamental understanding of copper's interaction with organic matter and its partitioning behavior is crucial for developing effective remediation strategies. qu.edu.qapreprints.org

Conclusion and Future Research Directions

Summary of Principal Academic Contributions to Copper Dihexanoate Research

Academic research on this compound, a member of the copper(II) carboxylate family, has established a foundational understanding of its chemical nature. A significant contribution has been the synthesis and structural elucidation of the compound. Studies show that this compound can be synthesized from either copper(II) oxide (CuO) or copper(I) oxide (Cu₂O) with hexanoic acid. fishersci.fi

Key structural investigations have revealed that this compound typically exists as a dinuclear "paddle-wheel" type dimer. fishersci.fi This structure features two copper(II) ions bridged by four hexanoate (B1226103) anions. fishersci.fi The copper ions are generally found in a square-pyramidal geometry. fishersci.fi The distance between the two copper atoms (Cu···Cu) in such paddle-wheel structures is a critical parameter, with a distance of 2.5787(5) Å being observed in a related hexanoate structure. fishersci.fi Magnetic susceptibility measurements have confirmed the antiferromagnetic coupling between the copper centers, a characteristic feature of these dimeric carboxylates. fishersci.fi

Spectroscopic analyses have further defined its properties. Infrared (IR) spectroscopy has been instrumental in confirming the bridging bidentate coordination of the carboxylate groups to the metal ions. fishersci.fi Furthermore, research has demonstrated that in the presence of N-donor ligands, such as 2-aminopyridine (B139424) or azacrown ethers, the dimeric structure of copper(II) carboxylates like hexanoate can be altered. ereztech.comresearchgate.net Depending on the ligand concentration, an equilibrium can be established between the green dimeric form and a blue monomeric form. ereztech.comresearchgate.net This has led to the synthesis of more complex structures, including a 1-D coordination polymer composed of alternating monomeric and dimeric units. researchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the progress made, several knowledge gaps persist in the scientific literature regarding this compound.

Complex Thermal Behavior: While the thermal behavior of copper(II) alkanoates, including the hexanoate, is noted to be complex, a complete explanation for certain characteristic thermal events (endothermic-exothermic effects) is still developing. fishersci.fi A deeper understanding of the polymorphism and the thermodynamics of its phase transitions is required.

Catalytic Potential: The catalytic applications of copper(II) carboxylates are a broad area of interest, yet specific studies detailing the catalytic activity of this compound are limited. ereztech.comfishersci.caamericanelements.com While copper-based catalysts are known to be effective in various organic transformations and environmental remediation, the precise scope, efficiency, and mechanisms for this compound remain largely unexplored. fishersci.caepa.govnih.gov

Solution-State Chemistry: Much of the research has focused on the solid-state crystal structure. fishersci.fi A more comprehensive understanding of its stability, speciation, and reactivity in different solvent systems is needed. The equilibrium between monomeric and dimeric forms has been studied, but the kinetics and thermodynamics of these transformations under various conditions are not fully mapped out. ereztech.comresearchgate.net

Advanced Materials Synthesis: The use of this compound as a precursor for advanced materials is an underexplored avenue. While copper carboxylates are used to synthesize metal-organic frameworks (MOFs) and nanoparticles, dedicated research into creating such materials from this compound specifically is not widely reported. researchgate.netepa.gov

Prospective Directions for Future Academic Investigations

Building on the existing knowledge and identified gaps, future research on this compound could productively focus on several key areas:

Targeted Catalysis: Future investigations could systematically evaluate this compound and its derivatives as catalysts for specific organic reactions, such as oxidation, hydrogenation, and carbon-carbon bond formation. fishersci.cathegoodscentscompany.comfishersci.se Research could focus on tailoring the complex, perhaps by introducing different ligands, to optimize catalytic activity, selectivity, and stability for fine chemical synthesis or environmental applications like pollutant degradation. fishersci.caepa.gov